molecular formula C8H15N3 B13183068 1-Butyl-3-methyl-1H-pyrazol-4-amine

1-Butyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B13183068
M. Wt: 153.22 g/mol
InChI Key: QMAAJOBGWSBLQQ-UHFFFAOYSA-N
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Description

1-Butyl-3-methyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-Butyl-3-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrazole with butylamine and methyl iodide under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like potassium carbonate. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .

Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Butyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution with halogens can produce halogenated pyrazoles.

Scientific Research Applications

1-Butyl-3-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators. Its interactions with biological targets provide insights into the mechanisms of various biochemical processes.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering their signaling pathways .

The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may target specific enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

1-Butyl-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds in the pyrazole family, such as:

    1-Methyl-1H-pyrazol-4-amine: This compound has a similar structure but lacks the butyl group. It is used in similar applications but may have different reactivity and properties.

    1-Butyl-4-methyl-1H-pyrazol-5-amine: This compound differs in the position of the methyl group.

    3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: This compound has a tert-butyl and phenyl group, making it more complex.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-butyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C8H15N3/c1-3-4-5-11-6-8(9)7(2)10-11/h6H,3-5,9H2,1-2H3

InChI Key

QMAAJOBGWSBLQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=N1)C)N

Origin of Product

United States

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